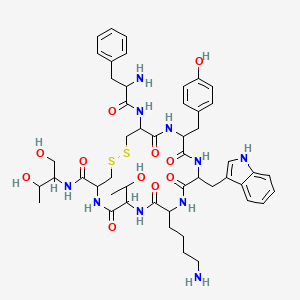
Solvent blue 132
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solvent Blue 132: is a synthetic organic compound used primarily as a dye. It is known for its vivid blue color and is utilized in various industries, including printing inks, plastics, rubber, gasoline, oil, lubricants, wax, and candles . The compound is also referred to as Filamid Blue R or Transparent Blue RS .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Solvent Blue 132 is synthesized through the condensation of 1-chloro-4-hydroxyanthracene-9,10-dione and N-(4-aminophenyl)acetamide . The reaction typically requires specific conditions, including controlled temperature and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing waste and environmental impact. The exact methods can vary depending on the manufacturer, but they generally follow the same basic principles as the laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: : Solvent Blue 132 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of this compound, potentially changing its color properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction could produce various reduced forms of the dye.
Scientific Research Applications
Solvent Blue 132 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical processes and reactions.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the manufacturing of colored products such as plastics, inks, and lubricants .
Mechanism of Action
The mechanism of action of Solvent Blue 132 involves its interaction with various molecular targets. The compound’s vivid color is due to its ability to absorb specific wavelengths of light, which is a result of its chemical structure. In biological systems, this compound can bind to certain proteins or cellular components, making it useful for staining and visualization purposes .
Comparison with Similar Compounds
Solvent Blue 132 can be compared with other similar compounds, such as:
- Solvent Blue 38
- Solvent Blue 45
- Solvent Blue 63
Uniqueness: : this compound is unique due to its specific chemical structure, which imparts distinct color properties and stability. It is particularly valued for its high heat resistance and light fastness, making it suitable for various industrial applications .
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Properties
CAS No. |
110157-96-5 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4h-Cyclopent[d]isoxazole,3a,5,6,6a-tetrahydro-3-(1-methylethyl)-,cis-](/img/structure/B1166837.png)
